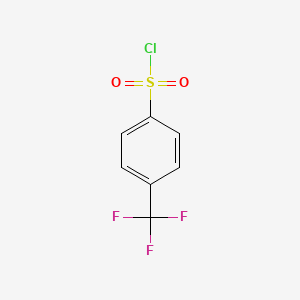

4-(Trifluoromethyl)benzenesulfonyl chloride

Description

4-(Trifluoromethyl)benzenesulfonyl chloride (CAS No. 2991-42-6, molecular weight: 244.62 g/mol) is a sulfonyl chloride derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring. This electron-withdrawing substituent enhances the electrophilicity of the sulfonyl chloride group, making it a versatile reagent in organic synthesis. It is widely used to introduce sulfonamide or sulfonate moieties into target molecules, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDCZHDOIBUGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380506 | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2991-42-6 | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Overview

This method involves multiple sequential steps starting from chlorobenzotrifluoride. The process includes nitration to form nitro derivatives, reduction to amino derivatives, diazotization to diazonium salts, and finally sulfonation to yield the target compound.

Step-by-Step Procedure

-

- Reaction: Chlorobenzotrifluoride reacts with a nitrating agent (nitric acid/sulfuric acid mixture) at low temperatures (0–40°C).

- Preferred Conditions: 30–40°C for optimal yield.

- Product: 2-chloro-5-nitro-trifluoromethyl benzene.

-

- Reaction: The nitro derivative is reduced using iron powder as a catalyst in a polar protic solvent (ethanol/water mixture).

- Conditions: Reaction temperature is maintained at 60–70°C.

- Yield: Approximately 55% for the amino derivative (4-chloro-3-(trifluoromethyl)aniline).

-

- Reaction: Amino derivatives react with sodium nitrite and hydrochloric acid in a polar solvent (water or glacial acetic acid) at low temperatures (-5°C to 10°C).

- Intermediate: Diazonium salt.

Direct Sulfonation and Chlorination

Process Overview

This method utilizes benzotrifluoride as the starting material, which undergoes sulfonation followed by chlorination to directly produce the sulfonyl chloride.

Step-by-Step Procedure

-

- Reaction: Benzotrifluoride reacts with sulfur trioxide in an inert solvent (e.g., dichloromethane) at controlled temperatures (30–40°C).

- Product: Sulfonic acid derivative.

-

- Reaction: The sulfonic acid derivative is treated with thionyl chloride or phosphorus pentachloride.

- Conditions: Refluxing for several hours.

- Yield: Up to 90% with high purity (>95%).

Advantages

- Reduced waste due to recovery of sulfur trioxide and chlorinating agents.

- High efficiency suitable for industrial-scale production.

Hydrogenation Method

Process Overview

Hydrogenation is employed for reducing nitro derivatives directly into amino derivatives under high pressure and temperature conditions.

Step-by-Step Procedure

-

- Reaction: Nitro derivative reacts with hydrogen gas in the presence of nickel catalyst in methanol.

- Conditions: Pressure of 6 MPa and temperature of approximately 85°C.

- Yield: Approximately 54% for the amino derivative.

Subsequent steps follow diazotization and sulfonation as described above.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| Nitration-Reduction-Diazotization-Sulfonation | Chlorobenzotrifluoride | Nitric acid, sulfur dioxide | ~55–90% | High | Moderate |

| Direct Sulfonation-Chlorination | Benzotrifluoride | Sulfur trioxide, thionyl chloride | ~90% | >95% | High |

| Hydrogenation | Nitro derivative | Hydrogen gas, nickel | ~54% | Moderate | Moderate |

Chemical Reactions Analysis

4-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides, which are important intermediates in pharmaceuticals.

Desulfitative Arylation: It can be used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles to form β-arylated thiophenes and 2,5-diarylated pyrroles.

Photo-Irradiation Reactions: In the presence of N-vinylpyrrolidinone and visible light, it can undergo photo-irradiation to form E-vinyl sulfone.

Common reagents used in these reactions include palladium catalysts, N-vinylpyrrolidinone, and various amines . The major products formed from these reactions are sulfonamides, β-arylated thiophenes, and E-vinyl sulfones .

Scientific Research Applications

4-(Trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters, respectively . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Electronic Features

Sulfonyl chlorides differ primarily in their aromatic substituents, which dictate their reactivity and applications. Below is a comparative analysis:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | -CF₃ (para) | 244.62 | Strong electron-withdrawing group |

| Benzenesulfonyl chloride | None | 176.62 | Unsubstituted; baseline reactivity |

| 4-Methylbenzenesulfonyl chloride | -CH₃ (para) | 190.65 | Electron-donating methyl group |

| 4-Fluorobenzenesulfonyl chloride | -F (para) | 194.59 | Moderately electron-withdrawing fluorine |

| 4′-Fluorobiphenyl-4-sulfonyl chloride | -F (biphenyl system) | 270.71 | Extended aromatic system with fluorine |

| 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride | -OCH₃ (meta), -CF₃ (ortho) | 282.74 | Mixed electronic effects (donor + acceptor) |

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance electrophilicity, accelerating nucleophilic substitution (e.g., with amines or alcohols). The -CF₃ group in this compound provides greater activation than -F due to stronger inductive effects .

- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Reduce electrophilicity, slowing reactions. For example, 4-methylbenzenesulfonyl chloride is less reactive than its trifluoromethyl counterpart .

- Biphenyl Systems (e.g., 4′-fluorobiphenyl derivatives) : Increased steric bulk and conjugation may affect solubility and regioselectivity in reactions .

Comparison of Reaction Yields :

| Reaction Partner | This compound Yield | 4-Methylbenzenesulfonyl Chloride Yield |

|---|---|---|

| Pyrimidine hybrids (e.g., 5a–5d) | 72–81% | Not reported (lower expected) |

| Quinoxalinone sulfonamides | ~78% | ~82% (similar reactivity) |

Note: The trifluoromethyl group’s electronic effects improve yields in electrophilic aromatic substitution but may slightly reduce compatibility with moisture-sensitive conditions .

Biological Activity

4-(Trifluoromethyl)benzenesulfonyl chloride (TFMBSC) is a sulfonyl chloride compound known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C7H4ClF3O2S

- CAS Number: 2991-42-6

TFMBSC acts primarily as an electrophile, engaging in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols. This reactivity is crucial for its application in synthesizing biologically active compounds.

Biological Activity

TFMBSC has been studied for its potential biological activities, particularly in the context of antiviral and antibacterial properties. The following sections summarize key findings from research studies.

Antiviral Activity

- Hepatitis B Virus (HBV):

- Mechanism of Action:

Antibacterial Activity

-

Minimum Inhibitory Concentration (MIC):

- Research has shown that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity against strains such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged from 0.39 to 1.56 mg/L against MSSA, indicating potent antibacterial properties .

-

Structure-Activity Relationship (SAR):

- The presence of trifluoromethyl groups at specific positions on the benzene ring significantly influences the antibacterial efficacy of sulfonyl compounds. Studies suggest that modifications to the sulfonyl scaffold can enhance activity against enterococci, albeit with lower potency compared to linezolid .

Study 1: Inhibition of Viral Replication

A recent study evaluated the effectiveness of TFMBSC derivatives on HBV replication in vitro. The compound was shown to significantly reduce viral RNA levels and core DNA in treated HepDE19 cells, highlighting its potential as a therapeutic agent against HBV .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| TFMBSC | 0.5 | 20 | 40 |

Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial properties, TFMBSC derivatives were tested against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-substituted counterparts.

| Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| MSSA | 0.39 | 0.78 |

| MRSA | 0.78 | 1.56 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.